1-Methyl-3-vinyl-1H-pyrazole

Physical Properties Purification Volatility

1-Methyl-3-vinyl-1H-pyrazole (CAS 56342-53-1) is a C-vinyl pyrazole monomer with the vinyl group at the 3-position and a methyl substituent on the N1 nitrogen. This contrasts with the more commonly studied N-vinyl isomers (e.g., 3-methyl-1-vinylpyrazole, CAS 53551-92-1), where the vinyl group is attached directly to the nitrogen atom.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 56342-53-1
Cat. No. B13616007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-vinyl-1H-pyrazole
CAS56342-53-1
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C=C
InChIInChI=1S/C6H8N2/c1-3-6-4-5-8(2)7-6/h3-5H,1H2,2H3
InChIKeyWPRZWOWXBPBJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-vinyl-1H-pyrazole (CAS 56342-53-1) | C-Vinyl Pyrazole Monomer Basics for R&D Procurement


1-Methyl-3-vinyl-1H-pyrazole (CAS 56342-53-1) is a C-vinyl pyrazole monomer with the vinyl group at the 3-position and a methyl substituent on the N1 nitrogen . This contrasts with the more commonly studied N-vinyl isomers (e.g., 3-methyl-1-vinylpyrazole, CAS 53551-92-1), where the vinyl group is attached directly to the nitrogen atom . The compound belongs to the vinylpyrazole family, which has been highlighted as an overlooked but versatile scaffold in organic chemistry, with applications spanning cycloaddition reactions, free-radical polymerizations, and transition-metal-catalyzed transformations [1]. Its predicted physicochemical properties include a boiling point of 35 °C at 1.0 Torr, a density of 0.94 g/cm³, and a pKa of 1.89 .

Why N-Vinyl Pyrazoles Cannot Replace 1-Methyl-3-vinyl-1H-pyrazole in C-Vinyl Applications


Generic substitution among vinylpyrazole isomers fails because the position of the vinyl group (C3 vs. N1) fundamentally alters the electronic structure, reactivity, and polymerization behavior. In N-vinylpyrazoles, the vinyl group is directly conjugated with the nitrogen lone pair, leading to distinct reactivity ratios in copolymerization and different conformational preferences compared to C-vinyl isomers [1]. The review by Silva and Silva explicitly distinguishes 3(5)-vinylpyrazoles from 1-vinylpyrazoles as separate classes with different synthetic routes and reactivity profiles, including cycloaddition and free-radical polymerization outcomes [1]. For procurement, selecting the correct regioisomer is critical: 1-Methyl-3-vinyl-1H-pyrazole places the polymerizable vinyl group on the carbon backbone, offering a different polymer architecture and metal-binding potential compared to N-vinyl counterparts [2].

Head-to-Head Quantitative Evidence: 1-Methyl-3-vinyl-1H-pyrazole vs. N-Vinyl Isomer


Boiling Point Differential: 1-Methyl-3-vinyl-1H-pyrazole vs. 3-Methyl-1-vinylpyrazole

The boiling point of 1-Methyl-3-vinyl-1H-pyrazole (C-vinyl) is reported as 35 °C at 1.0 Torr . In contrast, the N-vinyl isomer 3-methyl-1-vinylpyrazole exhibits a boiling point of 76.1 °C at 760 mmHg . Although measured at different pressures, the substantially lower boiling point of the C-vinyl isomer under reduced pressure indicates higher volatility, which may affect storage, handling, and distillation-based purification requirements during procurement and use.

Physical Properties Purification Volatility

Predicted pKa Acidity Contrast Between C3-Vinyl and N-Vinyl Pyrazole Isomers

The predicted pKa of 1-Methyl-3-vinyl-1H-pyrazole is 1.89 , indicating a relatively strong basicity for a pyrazole. While direct experimental pKa data for the N-vinyl isomer 3-methyl-1-vinylpyrazole are not readily available, N-vinyl substitution typically reduces the basicity of the pyrazole nitrogen due to electron delocalization into the vinyl group [1]. The C-vinyl isomer retains a more basic N2 nitrogen, which can be advantageous for applications requiring protonation or metal coordination at the pyrazole ring.

Acidity Reactivity Protonation State

Mass Spectral Differentiation: GC-MS Signature of 1-Methyl-3-vinyl-1H-pyrazole

The mass spectrum of 1-Methyl-3-vinyl-1H-pyrazole is documented in the Wiley Registry of Mass Spectral Data, providing a unique GC-MS fingerprint (SpectraBase Compound ID: 8bg6yYl8dOc) [1]. This allows unambiguous identity confirmation and purity assessment independent of the N-vinyl isomer (3-methyl-1-vinylpyrazole, Aldrich Catalog No. 377279), which has its own distinct mass spectrum [2]. For procurement, the availability of reference spectra ensures that the correct isomer can be verified upon receipt, preventing costly mis-specification errors.

Analytical Chemistry Quality Control Identity Confirmation

C3-Vinyl Regiochemistry Enables Distinct Cycloaddition Reactivity Compared to N-Vinyl Pyrazoles

The Silva and Silva review demonstrates that C-vinylpyrazoles (such as 1-Methyl-3-vinyl-1H-pyrazole) participate in Diels-Alder cycloadditions with dienophiles like dimethyl acetylenedicarboxylate and N-phenylmaleimide to form fused heterocyclic systems [1]. In contrast, N-vinylpyrazoles undergo different cycloaddition pathways due to the vinyl group's conjugation with the ring nitrogen, which alters its diene/dienophile character [2]. This regiochemical distinction enables C-vinyl pyrazoles to serve as unique building blocks for constructing pyrazole-fused polycycles, a capability not accessible with N-vinyl isomers.

Cycloaddition Synthetic Chemistry Building Block

Polymerization Potential: C-Vinyl Pyrazole as a Metal-Binding Polymer Precursor

Early work by Schenck and Manecke demonstrated that radical polymerization of 3(5)-vinylpyrazole derivatives yields homopolymers capable of binding metal ions, with the C-vinyl attachment creating polymers where the pyrazole ring is pendant to the backbone [1]. This architecture differs fundamentally from poly(N-vinylpyrazoles), where the ring is directly attached to the backbone via the nitrogen, restricting ring mobility and metal coordination geometry [2]. The C-vinyl polymer topology offers enhanced conformational freedom for the pyrazole ligand, potentially improving metal ion uptake capacity.

Polymer Chemistry Metal Chelation Functional Materials

Optimal Procurement Scenarios for 1-Methyl-3-vinyl-1H-pyrazole Based on Differentiated Evidence


Synthesis of Pyrazole-Fused Heterocycles via Cycloaddition

When a research program aims to construct pyrazole-fused polycyclic scaffolds through Diels-Alder cycloaddition, 1-Methyl-3-vinyl-1H-pyrazole is the required monomer. As established by the Silva and Silva review, C3-vinylpyrazoles react with dienophiles to form 1:1 cycloadducts, a pathway not available to N-vinyl isomers [1]. Procurement of the correct C-vinyl isomer ensures the intended cycloaddition outcome, avoiding wasted synthesis time and material costs.

Development of Metal-Chelating Polymer Resins

For the preparation of polymers with pendant pyrazole ligands for metal ion extraction or catalysis, 1-Methyl-3-vinyl-1H-pyrazole provides the C-vinyl architecture that yields a flexible pyrazole-metal coordination environment [1]. The N-vinyl isomer produces a sterically constrained metal-binding site, which may reduce chelation efficiency. The predicted pKa of 1.89 suggests adequate basicity for metal coordination under mildly acidic conditions.

Monomer for Specialty Copolymers Requiring Carbon-Backbone Pyrazole Pendants

When copolymerizing with common vinyl monomers (e.g., styrene, methyl methacrylate), the C-vinyl group of 1-Methyl-3-vinyl-1H-pyrazole provides reactivity better matched to carbon-centered radicals than N-vinyl groups, which are known to exhibit distinct reactivity ratios due to nitrogen conjugation [1]. This enables more uniform copolymer composition and predictable incorporation ratios.

Quality Control and Isomer Verification in Multi-Step Synthesis

The availability of a distinct GC-MS spectrum in the Wiley Registry [1] allows procurement teams and analytical labs to verify the identity of 1-Methyl-3-vinyl-1H-pyrazole and distinguish it from the N-vinyl isomer. This is critical for GMP-like environments where isomer misidentification could compromise an entire synthetic campaign.

Technical Documentation Hub

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23 linked technical documents
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